

Comparing the switching speed of JX040 with other SCRs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	JX040				
Cat. No.:	B608285	Get Quote			

JX040 SCR Switching Speed: A Comparative Analysis

In the realm of power electronics, the switching speed of a Silicon Controlled Rectifier (SCR) is a critical parameter that dictates its suitability for various applications. This guide provides a comparative analysis of the switching speed of the **JX040**, a sensitive gate SCR, against other devices with comparable ratings. Due to the limited availability of explicit switching speed data in the **JX040** datasheet, this comparison leverages data from similar SCRs to provide a comprehensive overview for researchers, scientists, and drug development professionals who may utilize such components in their laboratory equipment.

Comparative Analysis of SCR Switching Speeds

The **JX040** is a sensitive gate SCR with a root-mean-square (RMS) on-state current of 4A and a repetitive peak off-state voltage of 600V. To provide a meaningful comparison, we have selected other sensitive gate SCRs with similar key specifications for which switching speed data is publicly available. The following table summarizes the key parameters of these devices.

Parameter	JX040	S6004VS2	PCR406J	BT151-650R
Repetitive Peak Off-State Voltage (VDRM)	600 V	600 V	400 V	650 V
RMS On-State Current (IT(RMS))	4 A	4 A	4 A	12 A
Gate Trigger Current (IGT) (max)	200 μΑ	200 μΑ	200 μΑ	15 mA
Turn-on Time (tgt) (typical)	Not Specified	2 μs	Not Specified	2 μs
Turn-off Time (tq) (typical)	Not Specified	35 μs	Not Specified	70 μs

As indicated in the table, the datasheet for the **JX040** does not specify the turn-on (tgt) and turn-off (tq) times. However, by examining a comparable device like the Littelfuse S6004VS2, which shares the same voltage, current, and gate trigger current ratings, we can infer the expected performance range for the **JX040**. The S6004VS2 exhibits a typical turn-on time of 2 microseconds and a turn-off time of 35 microseconds. In contrast, a standard SCR like the BT151-650R, while having a higher current rating, shows a significantly longer turn-off time of 70 microseconds, highlighting the faster switching characteristic of sensitive gate SCRs.

Experimental Protocols for Switching Speed Measurement

The accurate measurement of SCR switching times is crucial for verifying device performance. The following protocols outline the standard procedures for determining the turn-on and turn-off times.

Turn-on Time (tgt) Measurement

The turn-on time is the duration from the application of the gate signal to the point where the anode current reaches 90% of its final value. It comprises the delay time (td) and the rise time (tr).

Experimental Setup:

A resistive load is connected in series with the SCR and a DC voltage source. A pulse generator is used to provide the gate trigger pulse. An oscilloscope is used to monitor the gate voltage (Vg), anode voltage (Va), and anode current (Ia).

Procedure:

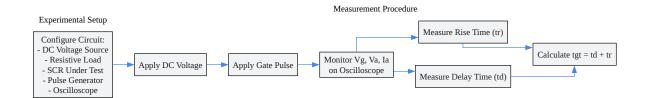
- Set the DC voltage source to the desired level, ensuring it is below the SCR's breakover voltage.
- Apply a gate pulse with a specified amplitude and duration from the pulse generator.
- Simultaneously trigger the oscilloscope with the rising edge of the gate pulse.
- Measure the delay time (td) as the time interval between the 10% point of the gate pulse and the 10% point of the anode current.
- Measure the rise time (tr) as the time taken for the anode current to rise from 10% to 90% of its final value.
- The turn-on time (tgt) is the sum of the delay time and the rise time (tgt = td + tr).

Turn-off Time (tq) Measurement

The turn-off time is the minimum time interval between the anode current falling to zero and the SCR regaining its forward blocking capability.

Experimental Setup:

The circuit typically involves a commutating circuit (e.g., an LC tank circuit) to force the anode current to zero and apply a reverse bias across the SCR. An oscilloscope is used to monitor the anode current (Ia) and anode voltage (Va).



Procedure:

- The SCR is initially in the 'ON' state, conducting a forward current.
- The commutation circuit is activated to force the anode current to zero.
- Simultaneously, a reverse voltage is applied across the SCR.
- After a specific time interval (the circuit turn-off time, tc), a forward voltage is reapplied.
- The turn-off time (tq) is the minimum tc for which the SCR remains in the 'OFF' state after the forward voltage is reapplied. If the SCR turns 'ON' again, the tc was too short.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for measuring the turn-on and turn-off times of an SCR.

Click to download full resolution via product page

Diagram 1: Workflow for Turn-on Time Measurement.

Click to download full resolution via product page

Diagram 2: Workflow for Turn-off Time Measurement.

 To cite this document: BenchChem. [Comparing the switching speed of JX040 with other SCRs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608285#comparing-the-switching-speed-of-jx040-with-other-scrs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Check Availability & Pricing